(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate chemical properties
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate chemical properties
An In-Depth Technical Guide to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate
Section 1: Introduction and Strategic Overview
The 1,4-diazepane framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique conformational flexibility and ability to present substituents in a defined three-dimensional space.[1][2] Molecules incorporating this seven-membered heterocyclic ring have demonstrated a vast spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and hypnotic effects.[3][4]
This guide provides a detailed technical examination of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate , a specific chiral building block within this important chemical class. Its structure is characterized by a 1,4-diazepane ring, a stereocenter at the C3 position, and a benzyloxycarbonyl (Cbz) protecting group on the N1 nitrogen. This combination of features makes it a valuable and versatile intermediate for the asymmetric synthesis of complex pharmaceutical targets.
It is critical for researchers to distinguish this compound (with the methyl group at the C3 position) from the more widely documented regioisomer, benzyl 5-methyl-1,4-diazepane-1-carboxylate. The (R)-enantiomer of the 5-methyl isomer is a well-known key intermediate in the industrial synthesis of the insomnia therapeutic Suvorexant (Belsomra®).[5] While data on the 3-methyl isomer is less prevalent in peer-reviewed literature, its strategic importance lies in its potential to introduce different substitution patterns and conformational constraints in novel drug candidates.
Section 2: Physicochemical and Structural Properties
The fundamental chemical properties of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate define its behavior in synthetic and biological systems.
| Property | Value | Source |
| IUPAC Name | (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate | - |
| CAS Number | 1311254-86-0 | [6] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| Canonical SMILES | C[C@@H]1CN(CCC1)C(=O)OCC2=CC=CC=C2 | - |
The structure features a Cbz-protected tertiary amine at the N1 position, which is relatively stable and unreactive under many conditions, and a nucleophilic secondary amine at the N4 position, which serves as the primary site for synthetic elaboration. The (S)-stereocenter at C3 provides a fixed chiral environment, essential for creating stereochemically pure final products.
Section 3: Synthesis and Stereochemical Control
While a specific, dedicated synthesis for the 3-methyl isomer is not extensively published, a robust synthetic strategy can be designed based on established methodologies for constructing chiral 1,4-diazepanes.[7] The most logical approach involves the sequential construction of the diazepine ring from a chiral precursor.
A plausible retrosynthetic analysis suggests disconnection at the N4-C5 and N1-C7 bonds, pointing to a chiral 1,2-diaminopropane derivative as the key starting material.
Figure 1: Proposed Retrosynthetic Pathway.
Experimental Protocol: Proposed Synthesis
This protocol is a representative, logical pathway. Researchers must optimize conditions based on laboratory results.
-
Selective Protection of the Chiral Diamine:
-
Rationale: To differentiate the two amino groups of (S)-1,2-diaminopropane, the more sterically accessible primary amine is selectively protected.
-
Procedure: Dissolve (S)-1,2-diaminopropane (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining the temperature. The reaction is typically stirred for several hours until completion, monitored by TLC. Purification via column chromatography yields N-Cbz-(S)-1,2-diaminopropane.
-
-
Acylation with a C3-Electrophile:
-
Rationale: The remaining free primary amine is acylated to introduce the carbon backbone required for the diazepine ring.
-
Procedure: To a solution of the Cbz-protected diamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in DCM, add 3-chloropropanoyl chloride (1.1 eq) dropwise at 0 °C. The reaction forms an amide intermediate.
-
-
Intramolecular Cyclization and Reduction:
-
Rationale: This two-step sequence first forms the seven-membered ring and then reduces the amide carbonyl to a methylene group, completing the diazepane core.
-
Procedure (Cyclization): The amide intermediate is treated with a base like sodium hydride (NaH) in a solvent such as THF to facilitate intramolecular Williamson ether synthesis-type reaction, displacing the chloride to form a lactam (a cyclic amide).
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Procedure (Reduction): The resulting lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) in THF. A careful aqueous workup followed by extraction and purification yields the target molecule, (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate.
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Section 4: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is paramount. While specific spectra for this isomer are not publicly available, its characteristics can be reliably predicted based on its functional groups. The analytical methods employed for the related 5-methyl isomer, such as ¹H NMR, XRPD, DSC, and TGA, serve as a benchmark for characterization.[5]
| Analysis Type | Expected Observations |
| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet around 7.30-7.40 ppm (5H). - Benzylic Protons (OCH₂Ph): Singlet around 5.15 ppm (2H). - Diazepane Ring Protons: Complex multiplets between ~2.5-3.8 ppm. - Methyl Protons (CH₃): Doublet around 1.1-1.3 ppm. - NH Proton: Broad singlet, position variable depending on solvent and concentration. |
| ¹³C NMR | - Carbonyl (C=O): Signal around 155-157 ppm. - Aromatic Carbons: Signals between 127-137 ppm. - Benzylic Carbon (OCH₂): Signal around 67 ppm. - Diazepane Ring Carbons: Signals in the aliphatic region, typically 40-60 ppm. - Methyl Carbon (CH₃): Signal around 15-20 ppm. |
| IR Spectroscopy | - C=O Stretch (Carbamate): Strong absorption band around 1680-1700 cm⁻¹. - N-H Stretch (Secondary Amine): Moderate, broad band around 3300-3350 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z = 249.16. |
Section 5: Chemical Reactivity and Stability
The synthetic utility of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is dictated by the reactivity of its two key functional sites: the secondary amine (N4) and the Cbz protecting group (N1).
Figure 2: Primary Sites of Chemical Reactivity.
Reactivity at the N4-Amine
The secondary amine at the N4 position is nucleophilic and serves as the primary handle for diversification. It readily undergoes standard amine chemistries:
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N-Acylation: Reaction with acid chlorides or activated carboxylic acids to form amides. This is a key step in building more complex molecules, such as in the synthesis of Suvorexant from its analogous intermediate.[5]
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.
Reactivity of the Cbz Protecting Group
The Cbz group is a robust protecting group, stable to a wide range of conditions, but can be removed cleanly when desired.
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Hydrogenolysis: The most common and effective method for Cbz deprotection is catalytic hydrogenation.
-
Protocol: The compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). The reaction is typically complete within hours at room temperature and pressure, yielding the free diamine, toluene, and carbon dioxide as byproducts. This mild and efficient process is a cornerstone of its utility.[5]
-
Storage and Stability
Like many amines, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxidation or reaction with atmospheric CO₂.[8] Standard storage temperatures are between 2-8°C.[8]
Section 6: Applications in Medicinal Chemistry and Drug Development
The primary application of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is as a chiral building block for the synthesis of enantiomerically pure, biologically active molecules.
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Scaffold for CNS-Active Agents: The 1,4-diazepane core is strongly associated with compounds targeting the central nervous system. Its derivatives are explored for a range of activities, including antipsychotic, anxiolytic, anticonvulsant, and as antagonists for various receptors.[1] This compound provides a stereochemically defined starting point for libraries aimed at discovering novel CNS drugs.
-
Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: In drug discovery programs, systematic modification of a lead compound is necessary to optimize its potency, selectivity, and pharmacokinetic properties. This building block allows for the introduction of a methyl group at the C3 position, which can probe steric and electronic interactions within a biological target's binding site. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT₆ antagonists for cognitive disorders exemplifies how the diazepane core is used in this context.[9]
-
Intermediate for Complex Natural Product Synthesis: The rigid, chiral framework can be incorporated into synthetic routes targeting complex natural products that feature a diazepine moiety.
Section 7: Safety, Handling, and Toxicology
While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, hazard information can be inferred from closely related 1,4-diazepane derivatives.[10][11]
| Hazard Type | GHS Classification and Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling Protocol
Adherence to standard laboratory safety procedures is mandatory.[12]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Dispensing: Handle as a solid or oil, avoiding the generation of dust or aerosols.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 8: Conclusion
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate represents a strategically valuable, albeit less-documented, chiral intermediate in the field of synthetic organic and medicinal chemistry. Its well-defined stereochemistry and orthogonally protected nitrogen atoms provide a powerful platform for the development of novel, enantiomerically pure compounds. While its direct applications are still emerging, the proven success of its regioisomers in high-profile drug synthesis underscores the immense potential held by this class of molecules. For researchers in drug discovery, this building block offers a unique opportunity to explore new chemical space and develop next-generation therapeutics targeting a wide array of diseases.
References
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- (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
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- Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate Chemical Properties. American Elements.
- benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- (S)
- Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate.
- 1,4‐Diazepane Ring‐Based Systems.
- Safety Data Sheet for (R)
- SAFETY DATA SHEET for tert-Butyl 1,4-diazepane-1-carboxyl
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science.
- Diazepam. Wikipedia.
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